5-Chloro-2-(oxetan-3-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(oxetan-3-yloxy)aniline is a chemical compound with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . This compound is characterized by the presence of a chloro group, an oxetane ring, and an aniline moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(oxetan-3-yloxy)aniline typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-nitroaniline.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Oxetane Introduction: The oxetane ring is introduced through a nucleophilic substitution reaction, where the amino group reacts with an oxetane derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(oxetan-3-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the aniline moiety.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
5-Chloro-2-(oxetan-3-yloxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(oxetan-3-yloxy)aniline involves its interaction with biological targets through its functional groups:
Molecular Targets: The aniline moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways.
Pathways Involved: The compound may affect oxidative stress pathways, cellular signaling, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-nitroaniline: A precursor in the synthesis of 5-Chloro-2-(oxetan-3-yloxy)aniline.
2-(Oxetan-3-yloxy)aniline: Lacks the chloro group but shares the oxetane and aniline moieties.
5-Chloro-2-(oxetan-3-yloxy)phenol: Similar structure but with a phenol group instead of an aniline
Uniqueness
This compound is unique due to the combination of its chloro, oxetane, and aniline functionalities, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
5-chloro-2-(oxetan-3-yloxy)aniline |
InChI |
InChI=1S/C9H10ClNO2/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2 |
InChI Key |
UMJDSIJQUWBKJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.